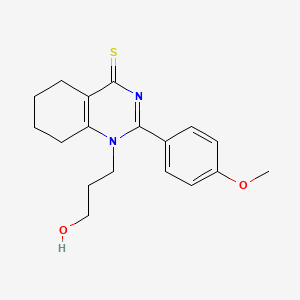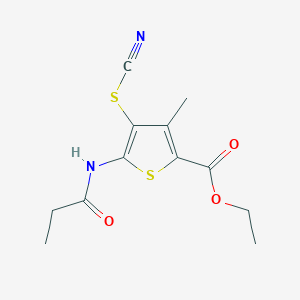
Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.
Substitution: Substitution reactions at different positions on the thiophene ring can yield a variety of products.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and develop new therapeutic agents.
Medicine: The compound's derivatives have been investigated for their medicinal properties, including antimicrobial, antiviral, and anticancer activities. These properties make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The thiocyanato group, in particular, plays a crucial role in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 3-methylpyrazole-5-carboxylate:
Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: A related compound with antimicrobial properties.
Uniqueness: Ethyl 3-methyl-5-propionamido-4-thiocyanatothiophene-2-carboxylate stands out due to its specific structural features, such as the presence of the propionamido and thiocyanato groups
Properties
IUPAC Name |
ethyl 3-methyl-5-(propanoylamino)-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-4-8(15)14-11-9(18-6-13)7(3)10(19-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXJMNLIWSIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)SC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
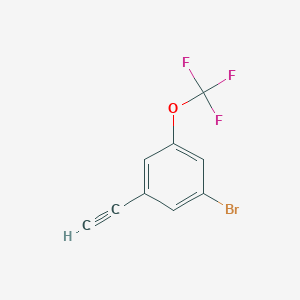

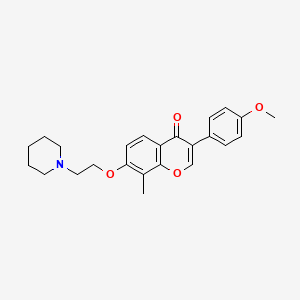
![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
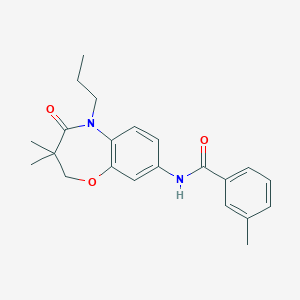
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)
![N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2940452.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)
![3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B2940455.png)
![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
![3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)
![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)
